molecular formula C19H20O3 B6356206 (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-61-0

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6356206
CAS No.: 358343-61-0
M. Wt: 296.4 g/mol
InChI Key: DDTHJNAMHCBBCX-SDNWHVSQSA-N
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Description

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-ethoxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and antibacterial properties.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The biological activity of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and anti-inflammatory effects, where it can inhibit key signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-Aminophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one

Uniqueness

(2E)-3-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of ethoxy groups on both aromatic rings, which can influence its reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-21-17-12-9-15(10-13-17)18(20)14-11-16-7-5-6-8-19(16)22-4-2/h5-14H,3-4H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTHJNAMHCBBCX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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